![molecular formula C15H14FN3O3 B2975873 2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide CAS No. 882079-72-3](/img/structure/B2975873.png)
2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide
Overview
Description
2-[(4-Fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide is an acetamide derivative featuring a 4-fluorobenzylamino group and a 2-nitrophenyl substituent.
Biological Activity
The compound 2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide is an organic acetamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14FN3O3
- Molecular Weight : 301.29 g/mol
- CAS Number : 17329-87-2
The compound features a fluorobenzyl group and a nitrophenyl group, which contribute to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. Studies have shown that compounds with similar structures often interact with bacterial ribosomes, inhibiting protein synthesis.
Anticancer Properties
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group can be reduced to reactive intermediates that affect cellular components, leading to cell cycle arrest and programmed cell death.
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Cellular Interaction : Binding to cellular receptors, altering signal transduction pathways.
- Reactive Intermediates : Generation of reactive species that can damage cellular components.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Acylation Reaction : The formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride.
- Reduction Processes : Modifications to convert nitro groups into amines or other functional groups as required for specific biological assays.
Yield and Purity Optimization
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. For instance, using anhydrous solvents can prevent hydrolysis during synthesis.
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of various acetamides, including this compound, researchers found it effective against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli |
Another Compound | 64 | Staphylococcus aureus |
Study 2: Anticancer Efficacy in vitro
Another significant study focused on the anticancer effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) | Mechanism Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Reactivity and Physicochemical Properties
2-Azido-N-(4-fluorophenyl)acetamide ()
- Structure: Replaces the benzylamino and nitrophenyl groups with an azide and 4-fluorophenyl.
- Key Differences: The azide group confers high reactivity for click chemistry applications, unlike the nitro group in the target compound.
- Applications : Primarily used as a synthetic intermediate for N-arylacetamides .
2-Chloro-N-(4-fluorobenzyl)acetamide ()
- Structure: Substitutes the benzylamino group with chlorine.
- Key Differences: The chloroacetamide is a versatile precursor for nucleophilic substitution reactions.
- Applications : Intermediate in synthesizing hypoxia-targeting PET imaging agents (e.g., [19F]-labeled analogs) .
(E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ()
- Structure: Incorporates a nitrobenzyl group and an indolinone-quinoline scaffold.
- The nitro group here is part of a benzyl substituent rather than a direct phenylacetamide attachment.
- Applications: Anticancer or antimicrobial candidates due to quinoline’s known bioactivity .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Structure : Features a cyclohexyl group and propylacetamido branch.
- Biological Data : Synthesized in high yield (81%) with a melting point of 150–152°C, suggesting crystalline stability .
Imidazole Derivatives (e.g., OL3, OL4) ()
- Structure : Contains a 2-methyl-5-nitroimidazole core linked to nitrophenylacetamide.
- Key Differences: The imidazole ring introduces hydrogen-bonding capability and redox activity, which are absent in the target compound.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-N-(2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-12-7-5-11(6-8-12)9-17-10-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGXMBASLWHTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330094 | |
Record name | 2-[(4-fluorophenyl)methylamino]-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882079-72-3 | |
Record name | 2-[(4-fluorophenyl)methylamino]-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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